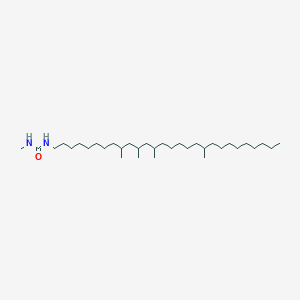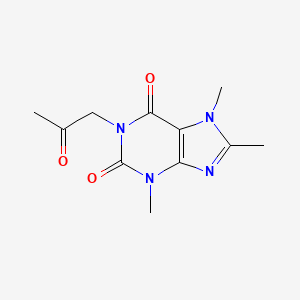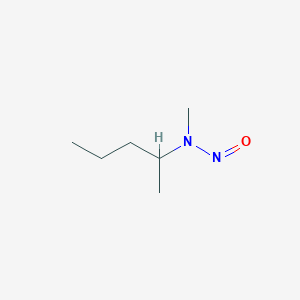![molecular formula C11H19N3 B14281229 1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]- CAS No. 136469-78-8](/img/structure/B14281229.png)
1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is a chemical compound with a complex structure that includes both ethylenediamine and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- typically involves the reaction of N,N-dimethylethylenediamine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine, N,N-dimethyl-: A simpler analog without the pyridine moiety.
N,N’-Dimethylethylenediamine: Another related compound with similar properties but different structural features.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is unique due to the presence of both ethylenediamine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
136469-78-8 |
|---|---|
Fórmula molecular |
C11H19N3 |
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(1-pyridin-3-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H19N3/c1-10(13-7-8-14(2)3)11-5-4-6-12-9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
Clave InChI |
RCAYQQGZGCJFOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CC=C1)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)





![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)


